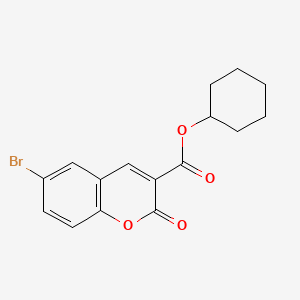

cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to the class of organic compounds known as coumarins . The closest related compound I found is “ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate” which has a molecular formula of C12H9BrO4 .

Molecular Structure Analysis

The structure of the similar compound “6-bromo-2-oxo-2H-chromene-3-carbonitrile (BOCC)” was proved by single crystal X-rays diffraction analysis . The asymmetric unit contained two identical molecules A and B which are different with respect to crystallography .Physical and Chemical Properties Analysis

The similar compound “ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate” has a molecular weight of 297.107 .Applications De Recherche Scientifique

Microwave-Assisted Synthesis

Microwave-assisted synthesis provides a rapid and efficient method for producing various chromene derivatives. Dao et al. (2018) reported the cyclization of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates under microwave irradiation, leading to the formation of 6H-benzo[c]chromen-6-ones and their tetrahydro analogues. This method highlights a strategy for generating compounds related to cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate with potential applications in drug development and material science (Dao et al., 2018).

Antimicrobial Activity

Sangani et al. (2013) synthesized a series of 4H-chromene derivatives bearing 2-aryloxyquinoline and evaluated their antimicrobial activity. These compounds showed significant activity against various bacteria and fungi, demonstrating the potential of chromene derivatives in developing new antimicrobial agents (Sangani et al., 2013).

Analgesic Activity

Kirillov et al. (2012) investigated the analgesic activity of certain chromene derivatives, revealing low toxicity and potential as pain management solutions. This suggests that modifications to the this compound structure could lead to effective analgesic agents (Kirillov et al., 2012).

Anticancer Potential

The study by Fu et al. (2015) on 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives evaluated their antiproliferative activities against non-small cell lung cancer cell lines. Compound 5e, in particular, showed strong activity by inducing apoptosis and elevating ROS levels, suggesting its potential as an anticancer agent (Fu et al., 2015).

Advanced Synthetic Applications

Research by Murakami et al. (2005) demonstrated the nickel-catalyzed intermolecular alkyne insertion into cyclobutanones, providing an efficient method to create cyclohexenones. This technique could be applied to the synthesis of this compound derivatives for various chemical and pharmaceutical applications (Murakami et al., 2005).

Propriétés

IUPAC Name |

cyclohexyl 6-bromo-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO4/c17-11-6-7-14-10(8-11)9-13(16(19)21-14)15(18)20-12-4-2-1-3-5-12/h6-9,12H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUUADAZOQYVHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile](/img/structure/B2695830.png)

![N-[(3,4-diethoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2695835.png)

![4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B2695838.png)

![4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2695841.png)

![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2695842.png)

![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2695844.png)

![(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2695848.png)

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine](/img/structure/B2695853.png)